molecular formula C8H3BrF4S B132027 5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene CAS No. 146431-20-1

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene

Cat. No. B132027
M. Wt: 287.07 g/mol
InChI Key: YWTXBWOPVHEDLI-UHFFFAOYSA-N
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Description

“5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene” is a chemical compound . It is also known as DTXSID20577749 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene” is C8H3BrF4S . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point of “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene” is 231.4°C at 760 mmHg . Its density is 1.88g/cm3 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antitumor Activity

A study by Hellmann, Marshall, and Stayt (1967) explored the antitumor activity of a series of benzothiophenes, including 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene. They found that while some benzothiophenes were highly toxic, one compound in the series exhibited significant antitumor action with acceptable toxicity levels (Hellmann, Marshall, & Stayt, 1967).

Synthesis of Aminomethylbenzo[b]thiophens

Chapman, Clarke, Ewing, and Saraf (1968) reported on the condensation of 5-bromo-2-chloromethylbenzo[b]thiophen to create 2-aminomethylbenzo[b]thiophen derivatives. This research indicates the potential of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene in synthesizing various organic compounds (Chapman et al., 1968).

Photochemical Synthesis

The work of Antonioletti et al. (1986) involves the photochemical synthesis of phenyl-2-thienyl derivatives, using 5-bromo-thiophene-2-carbaldehyde. This study showcases the application of bromo-thiophenes in photochemical reactions, indicating a potential area for the use of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene (Antonioletti et al., 1986).

Analytical Reagents for Copper

In 1976, Odashima, Anzai, and Ishii studied the use of substituted 2-thiophenealdehyde-2-benzothiazolyl-hydrazones, including 5-bromo-2-thiophenealdehyde, as analytical reagents for copper. This research demonstrates the potential utility of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene in analytical chemistry, particularly in metal ion detection (Odashima, Anzai, & Ishii, 1976).

Inhibitors of Plasmodium falciparum Enoyl‐ACP Reductase

Banerjee et al. (2011) explored benzothiophene derivatives as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. Their study provides insights into the potential of benzothiophene compounds in antimalarial drug development, suggesting a possible research direction for 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene (Banerjee et al., 2011).

Safety And Hazards

“5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene” is associated with several hazards according to the Pharos project . These include carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and global warming potential .

Future Directions

Thiophene and its substituted derivatives, which include “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene”, have diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4S/c9-4-1-2-6-5(3-4)7(10,11)8(12,13)14-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTXBWOPVHEDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(S2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577749
Record name 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene

CAS RN

146431-20-1
Record name 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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